molecular formula C15H16N4O3 B11439016 7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11439016
M. Wt: 300.31 g/mol
InChI Key: HBYZGZANTCLNIT-UHFFFAOYSA-N
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Description

7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of 3-amino-1,2,4-triazole with pyruvic acid and substituted salicylic aldehydes under mild heating conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also critical to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group, which may enhance its biological activity and selectivity compared to other triazolopyrimidine derivatives.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

7-(2-propan-2-yloxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N4O3/c1-9(2)22-13-6-4-3-5-10(13)12-7-11(14(20)21)18-15-16-8-17-19(12)15/h3-9,12H,1-2H3,(H,20,21)(H,16,17,18)

InChI Key

HBYZGZANTCLNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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